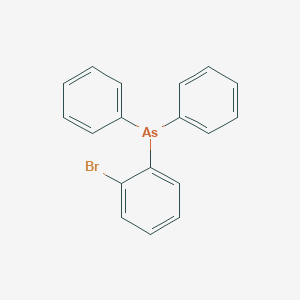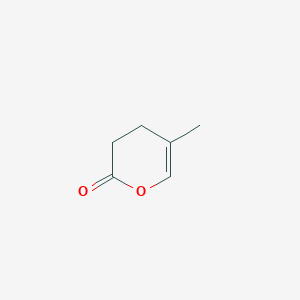
5-methyl-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of dihydropyran, characterized by a six-membered ring containing one oxygen atom and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-pentanone with an acid catalyst can yield this compound . Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported as a practical and efficient method .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Methyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. Its ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a hydrogen atom instead of a methyl group at the 5-position.
3,6-Dihydro-2H-pyran: Another isomer with different positions of the double bond.
5,6-Dihydro-2H-pyran-2-one: A compound with a similar structure but different substitution pattern.
Uniqueness
5-Methyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for specific synthetic applications .
Propiedades
Número CAS |
54657-94-2 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
5-methyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h4H,2-3H2,1H3 |
Clave InChI |
CLWFDVKYBIOIOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
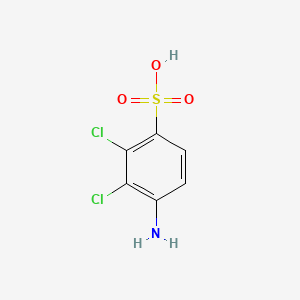
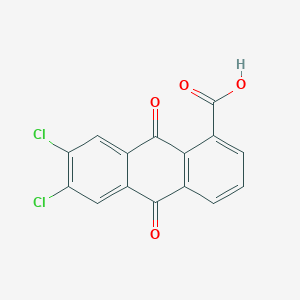
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
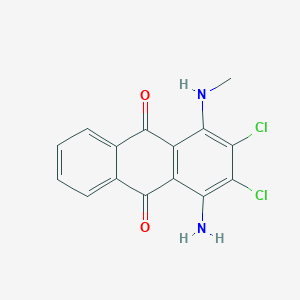
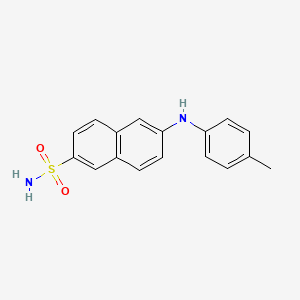
stannane](/img/structure/B14629820.png)


